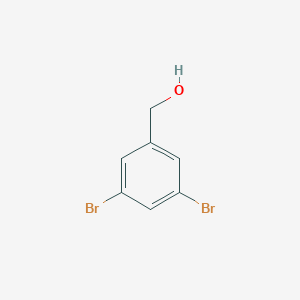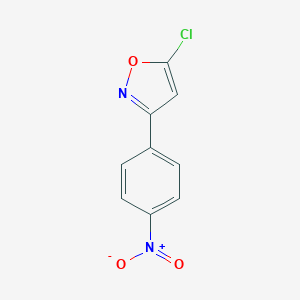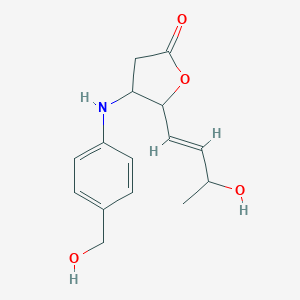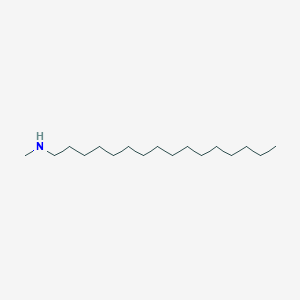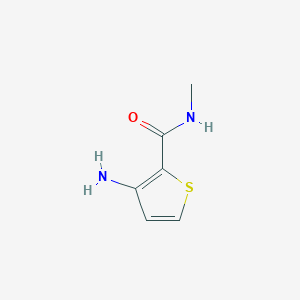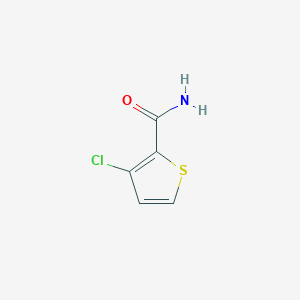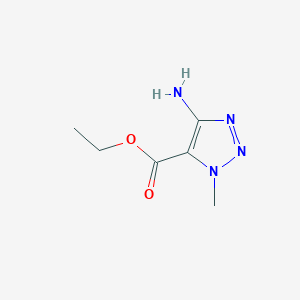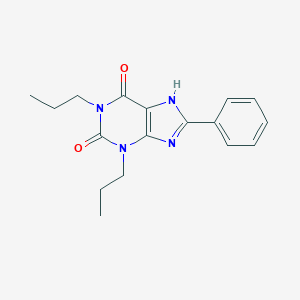
1,3-Dipropyl-8-phenylxanthine
Übersicht
Beschreibung
PMID28870136-Verbindung-44 ist ein niedermolekulares Medikament, das für seine potenten hemmenden Wirkungen auf bestimmte biologische Ziele bekannt ist. Es wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung verschiedener Krebsarten und anderer Krankheiten .
Herstellungsmethoden
Die Synthese von PMID28870136-Verbindung-44 umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und die Verwendung spezifischer Reagenzien und Bedingungen. Die Herstellungsverfahren umfassen typischerweise:
Reaktionsbedingungen: Die Reaktionen werden unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen, Drücken und pH-Werten, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden: Die großtechnische Produktion von PMID28870136-Verbindung-44 beinhaltet die Optimierung der Synthesewege und Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen.
Analyse der chemischen Reaktionen
PMID28870136-Verbindung-44 durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Die Verbindung kann unter geeigneten Bedingungen Substitutionsreaktionen mit Nukleophilen oder Elektrophilen eingehen.
Gängige Reagenzien und Bedingungen: Typische Reagenzien umfassen Säuren, Basen, Lösungsmittel und Katalysatoren, wobei Bedingungen wie Temperatur und Druck sorgfältig kontrolliert werden.
Wissenschaftliche Forschungsanwendungen
PMID28870136-Verbindung-44 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von PMID28870136-Verbindung-44 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, die zur Modulation verschiedener biologischer Signalwege führt. Die Verbindung entfaltet ihre Wirkung durch:
Molekularziele: Bindung an bestimmte Proteine oder Enzyme, wie z. B. Ecto-5'-Nukleotidase (CD73), und Hemmung ihrer Aktivität.
Beteiligte Signalwege: Modulation von Signalwegen im Zusammenhang mit Zellproliferation, Apoptose und Immunantwort.
Biochemische Interaktionen: Die Wechselwirkungen der Verbindung mit ihren Zielstrukturen führen zu Veränderungen der Zellfunktionen und physiologischen Reaktionen.
Wissenschaftliche Forschungsanwendungen
PMID28870136-Compound-44 has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
1,3-Dipropyl-8-phenylxanthine is a selective antagonist for adenosine receptors . It has been found to have high potencies at both A1 and A2 adenosine receptor subclasses . The primary role of these receptors is to modulate adenylate cyclase activity in various cells .
Mode of Action
This compound interacts with its targets, the adenosine receptors, by inhibiting their activity. It acts as an antagonist at A2 adenosine receptors that stimulate adenylate cyclase in membranes from rat pheochromocytoma PC 12 cells and human platelets, and at A1 adenosine receptors that inhibit adenylate cyclase from rat fat cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylate cyclase pathway. Adenylate cyclase is an enzyme that converts ATP to cyclic AMP (cAMP) and pyrophosphate. By inhibiting the adenosine receptors that modulate this enzyme, this compound can affect the levels of cAMP within the cell .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cAMP levels within the cell due to its antagonistic action on adenosine receptors . This can have various downstream effects depending on the specific cell type and physiological context.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1,3-Dipropyl-8-phenylxanthine plays a significant role in biochemical reactions by interacting with adenosine receptors, particularly the adenosine A1 receptor. This compound acts as an antagonist, meaning it binds to the receptor without activating it, thereby blocking the action of adenosine. The interaction between this compound and the adenosine A1 receptor inhibits the receptor’s ability to reduce cyclic AMP levels in cells . This inhibition can affect various downstream signaling pathways and cellular responses.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In pheochromocytoma cells, platelets, and fat cells, this compound modulates membrane adenylate cyclase activity by antagonizing adenosine receptors . This modulation can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in fat cells, the inhibition of adenosine A1 receptors by this compound can lead to increased lipolysis and reduced fat accumulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the adenosine A1 receptor and preventing adenosine from activating the receptor. This binding interaction is highly selective, with this compound showing a strong affinity for the adenosine A1 receptor over other adenosine receptor subtypes . The inhibition of the adenosine A1 receptor by this compound leads to increased levels of cyclic AMP, which can activate protein kinase A and other downstream signaling molecules, ultimately affecting gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound in cell cultures has been associated with sustained inhibition of adenosine A1 receptor activity and prolonged changes in cellular functions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound effectively antagonizes adenosine A1 receptors without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including cardiovascular and neurological disturbances . Threshold effects have been observed, where the efficacy of this compound plateaus at certain concentrations, indicating a saturation of receptor binding .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with adenosine receptors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound can also interact with adenosine receptors, potentially contributing to its overall pharmacological effects . The metabolic pathways of this compound can influence its bioavailability and duration of action in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes and is distributed in both intracellular and extracellular compartments . Transporters and binding proteins may facilitate the movement of this compound within cells, affecting its localization and accumulation . The distribution of this compound can influence its efficacy and potency in different tissues .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with adenosine receptors on the cell membrane . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, where it may exert additional effects on cellular functions . Post-translational modifications and targeting signals can influence the subcellular distribution of this compound, directing it to specific organelles or compartments within the cell .
Vorbereitungsmethoden
The synthesis of PMID28870136-Compound-44 involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. The preparation methods typically involve:
Synthetic Routes: The compound is synthesized through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: Large-scale production of PMID28870136-Compound-44 involves optimizing the synthetic routes and reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
PMID28870136-Compound-44 undergoes various chemical reactions, including:
Vergleich Mit ähnlichen Verbindungen
PMID28870136-Verbindung-44 kann mit anderen ähnlichen Verbindungen verglichen werden, um ihre Einzigartigkeit hervorzuheben:
Ähnliche Verbindungen: Verbindungen wie PMID28870136-Verbindung-45 und PMID28870136-Verbindung-46 weisen strukturelle Ähnlichkeiten auf und zielen auf ähnliche Signalwege ab.
Liste ähnlicher Verbindungen: Andere Verbindungen derselben Klasse umfassen verschiedene Inhibitoren von CD73 und verwandten Enzymen.
Eigenschaften
IUPAC Name |
8-phenyl-1,3-dipropyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-10-20-15-13(16(22)21(11-4-2)17(20)23)18-14(19-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIGSMOZKDCDRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201006449 | |
| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85872-53-3 | |
| Record name | 3,9-Dihydro-8-phenyl-1,3-dipropyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85872-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dipropyl-8-phenylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085872533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Phenyl-1,3-dipropyl-3,9-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201006449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
